molecular formula C25H30N2O5 B2473372 5-(3-(allyloxy)phenyl)-1-(3-(diethylamino)propyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one CAS No. 619273-52-8

5-(3-(allyloxy)phenyl)-1-(3-(diethylamino)propyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one

Cat. No.: B2473372
CAS No.: 619273-52-8
M. Wt: 438.524
InChI Key: SYSBHGNGLLHBCQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes

The synthesis of this compound typically involves multiple reaction steps. One common route starts with the preparation of the allyloxyphenyl moiety, followed by its coupling with a diethylamino propyl group. Subsequent introduction of the furan-2-carbonyl group and hydroxylation of the pyrrole ring complete the synthesis. These steps involve standard organic synthesis techniques such as nucleophilic substitution, condensation, and cyclization under controlled conditions.

Reaction Conditions

Typical conditions involve the use of organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., acid or base catalysts), and controlled temperatures (ranging from room temperature to reflux conditions depending on the specific reaction step).

Industrial Production Methods

Industrial-scale production might involve optimizing the reaction conditions to maximize yield and purity. This could include high-throughput screening of reaction parameters, as well as the implementation of continuous flow reactors for enhanced efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and furan-2-carbonyl groups.

  • Reduction: Reduction reactions may target the carbonyl group.

  • Substitution: Substitution reactions can occur at the allyloxy and diethylamino sites.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Sodium borohydride and lithium aluminium hydride are typical reducing agents.

  • Substitution: Reagents like halides (chlorides, bromides) and nucleophiles (amines, alcohols) are frequently used.

Major Products

The main products depend on the specific reaction type. For instance, oxidation of the hydroxyl group leads to the formation of carbonyl derivatives, while reduction might yield alcohols.

Scientific Research Applications

This compound is of interest in various scientific fields:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its potential interactions with biological targets, possibly as enzyme inhibitors or receptor modulators.

  • Industry: Could be used in the production of materials with specific properties, such as polymers or as a precursor for functionalized compounds.

Mechanism of Action

The compound exerts its effects through interactions at the molecular level. It may target specific enzymes, altering their activity by binding to active sites or interacting with receptors, affecting cellular signaling pathways. The exact mechanism depends on the specific application and target within a biological system.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-(Methoxy)phenyl)-1-(3-(diethylamino)propyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one

  • 5-(3-(Ethoxy)phenyl)-1-(3-(diethylamino)propyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one

Uniqueness

What sets 5-(3-(allyloxy)phenyl)-1-(3-(diethylamino)propyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one apart is the allyloxy group, which imparts distinct reactivity and potential binding interactions compared to similar compounds. This could result in unique applications or properties, particularly in biological systems or material science.

There you have it, a detailed dive into the world of this fascinating compound. Anything catch your eye?

Properties

IUPAC Name

1-[3-(diethylamino)propyl]-3-(furan-2-carbonyl)-4-hydroxy-2-(3-prop-2-enoxyphenyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O5/c1-4-15-31-19-11-7-10-18(17-19)22-21(23(28)20-12-8-16-32-20)24(29)25(30)27(22)14-9-13-26(5-2)6-3/h4,7-8,10-12,16-17,22,29H,1,5-6,9,13-15H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYSBHGNGLLHBCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CO2)C3=CC(=CC=C3)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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